molecular formula C18H12BrN5OS B604181 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE CAS No. 929968-53-6

3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE

Cat. No.: B604181
CAS No.: 929968-53-6
M. Wt: 426.3g/mol
InChI Key: YOCGGNKHPVXFQH-UHFFFAOYSA-N
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Description

3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine. The final step involves the formation of the ether linkage under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters. This action is beneficial in treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE apart is its multi-functional structure, which combines the properties of indole, triazole, and thiadiazole rings. This unique combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

929968-53-6

Molecular Formula

C18H12BrN5OS

Molecular Weight

426.3g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12BrN5OS/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2

InChI Key

YOCGGNKHPVXFQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br

Origin of Product

United States

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